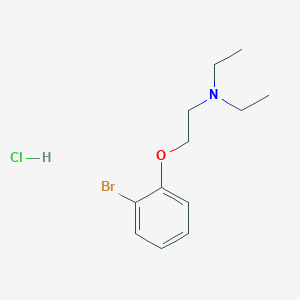

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride

Description

2-(2-Bromophenoxy)-N,N-diethylethanamine hydrochloride is a synthetic amine derivative characterized by a phenoxy group substituted with bromine at the 2-position and an N,N-diethylaminoethyl side chain. This compound shares structural similarities with several pharmacologically active agents, including antihistamines, anticancer drugs, and estrogen receptor modulators.

Properties

IUPAC Name |

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13;/h5-8H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKIVDDIOYDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-19-0 | |

| Record name | NSC28993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride typically involves the following steps:

Bromination: The starting material, phenol, undergoes bromination to form 2-bromophenol.

Etherification: 2-bromophenol is then reacted with ethylene oxide to form 2-(2-bromophenoxy)ethanol.

Amination: The 2-(2-bromophenoxy)ethanol is subsequently reacted with diethylamine to form 2-(2-bromophenoxy)-N,N-diethylethanamine.

Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. Solvents such as dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted phenoxyamines.

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in:

- Anticancer Research : Studies have shown that compounds similar to 2-(2-bromophenoxy)-N,N-diethylethanamine can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are critical regulators of cell death. This suggests a potential role in developing anticancer agents.

- Neuropharmacology : Research indicates that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its interaction with neurotransmitter systems warrants further investigation.

Organic Synthesis

In organic chemistry, 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride serves as:

- Reagent for Synthesis : It is utilized as a building block in the synthesis of more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, making it valuable in creating diverse chemical entities .

- Intermediate for Chemical Reactions : The compound can participate in oxidation and reduction reactions, serving as an intermediate in various synthetic pathways. For example, it can be oxidized to form amine oxides or reduced to yield simpler amines.

The biological activity of 2-(2-bromophenoxy)-N,N-diethylethanamine has been explored in several studies:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens, indicating potential applications in developing new antimicrobial agents .

- Cell Culture Applications : In cell biology, it is used for modifying cell cultures and studying cellular responses to various stimuli, contributing to our understanding of cellular mechanisms .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Applications

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of 2-(2-bromophenoxy)-N,N-diethylethanamine showed cytotoxic effects against breast cancer cell lines. The mechanism involved the modulation of apoptotic pathways via Bcl-2 interactions.

Case Study 2: Neuropharmacological Effects

Research conducted on animal models indicated that the compound could enhance cognitive function and protect against neurodegeneration, suggesting its potential use in therapeutic strategies for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylamine moiety can enhance its binding affinity to certain targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N,N-Diethyl Ethanamine Derivatives with Aromatic Substituents

Table 1: Structural and Pharmacological Comparisons

*Calculated based on molecular formula C₁₂H₁₇BrNO·HCl.

Key Observations:

- Mechanistic Divergence: While CDEAH and the target compound share N,N-diethyl groups, the phenoxy moiety in the latter may direct alkylation to specific DNA regions, unlike CDEAH’s non-specific nucleobase targeting .

- Therapeutic Index : Clomiphene and Bromazine exhibit high therapeutic indices (>300 orally), whereas alkylating agents like CDEAH have narrower margins due to systemic toxicity .

Antihistamine and Anticancer Ethylenediamine Analogs

Table 2: Comparative Toxicological and Efficacy Data

Key Observations:

- Safety Profiles : Ethylenediamine derivatives like Diatrin exhibit superior safety (TI = 800) due to receptor specificity, whereas alkylating agents (e.g., CDEAH) have lower TIs .

- Target Specificity: The target compound’s bromophenoxy group may reduce off-target effects compared to ETZ, which non-selectively activates opioid receptors .

Biological Activity

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H18BrNO·HCl

- Molecular Weight : 292.64 g/mol

- CAS Number : 410463-00-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as a modulator of neurotransmitter systems, potentially influencing pathways related to:

- Serotonin Receptors : It may exhibit activity on serotonin receptors, which play a crucial role in mood regulation.

- Dopamine Receptors : There is potential for interaction with dopamine receptors, impacting neurological functions and behaviors.

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential use as an alternative antimicrobial agent.

-

Neuropharmacological Effects

- In a neuropharmacological study, the compound was administered to animal models to assess its effects on behavior and neurotransmitter levels. Results showed an increase in serotonin levels in the brain, correlating with reduced anxiety-like behaviors. This suggests that the compound may have therapeutic potential in treating anxiety disorders.

-

Cytotoxicity in Cancer Research

- A recent investigation into the cytotoxic effects of the compound on various cancer cell lines revealed promising results. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy.

Summary of Findings

The biological activity of this compound showcases its potential as a versatile pharmacological agent. Its interactions with neurotransmitter systems and antimicrobial properties highlight its therapeutic promise. Further research is warranted to explore its full range of biological activities and mechanisms.

Q & A

Q. What are the recommended synthetic routes for 2-(2-bromophenoxy)-N,N-diethylethanamine hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-bromophenol and a chloroethylamine derivative (e.g., 2-chloro-N,N-diethylethanamine hydrochloride) under basic conditions. Key optimization steps include:

- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Temperature control: Reactions performed at 60–80°C reduce side-product formation .

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

- Purification: Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) isolates the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(2-bromophenoxy)-N,N-diethylethanamine hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the bromophenoxy aromatic protons (δ 6.8–7.5 ppm) and diethylamino groups (δ 1.0–3.5 ppm). The deshielding effect of the bromine atom aids in confirming substitution patterns .

- Mass spectrometry (HRMS): A molecular ion peak at m/z 332.03 [M+H]⁺ confirms the molecular formula (C₁₂H₁₈BrNO₂·HCl) .

- FT-IR: Bands at 1240 cm⁻¹ (C-O-C ether stretch) and 660 cm⁻¹ (C-Br stretch) validate the ether and bromine functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variability in experimental design. To address this:

- Standardize assays: Use validated cell lines (e.g., HEK-293 for receptor studies) and control for compound purity via HPLC .

- Dose-response curves: Compare EC₅₀ values across studies to identify outliers caused by solubility differences (e.g., DMSO vs. saline solutions) .

- Meta-analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify confounding variables .

Q. What strategies are employed to study the compound’s interaction with neurological receptors, given its structural similarity to psychoactive agents?

Methodological Answer:

- Receptor binding assays: Radiolabeled ligands (e.g., [³H]SCH-23390 for dopamine receptors) quantify affinity (Ki) in competitive binding studies .

- Molecular docking: Use software like AutoDock Vina to model interactions with serotonin (5-HT2A) or adrenergic receptors, guided by the bromophenoxy group’s electron-withdrawing effects .

- In vivo models: Zebrafish behavioral assays assess locomotor activity changes, linking receptor modulation to phenotypic outcomes .

Q. How can the compound’s stability under physiological conditions be evaluated to inform pharmacokinetic studies?

Methodological Answer:

- pH stability profiling: Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, monitoring degradation via HPLC. Hydrolysis of the ether bond is a key degradation pathway .

- Thermal analysis: Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C), ensuring compatibility with formulation processes .

- Plasma stability: Incubate with rat plasma and quantify intact compound using LC-MS/MS to estimate half-life (<i>t</i>½) .

Q. What methodologies are recommended to assess enantiomeric purity, given the compound’s chiral center?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .

- Circular dichroism (CD): Compare CD spectra with a racemic standard to confirm enantiomeric excess (ee >98%) .

- NMR with chiral shift reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer: Discrepancies may stem from solvent polarity or impurities. To reconcile

- Solvent screening: Test solubility in DMSO, PBS, and ethanol using nephelometry to detect colloidal aggregates .

- Purity verification: Correlate solubility with HPLC-determined purity; impurities like unreacted 2-bromophenol reduce aqueous solubility .

- Standardized reporting: Adopt USP guidelines for solubility testing (e.g., shake-flask method) to ensure reproducibility .

Q. What experimental approaches can validate hypothesized metabolic pathways of this compound in hepatic models?

Methodological Answer:

- In vitro metabolism: Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via UPLC-QTOF-MS. Expected pathways include O-dealkylation and amine oxidation .

- CYP enzyme inhibition: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for primary metabolic routes .

- Reactive intermediate trapping: Glutathione (GSH) adducts detected via MS/MS confirm electrophilic intermediates, informing toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.